molecular formula C18H21FN2O5S B2555571 4-((2,6-dimethylmorpholino)sulfonyl)-N-(2-fluorophenyl)-5-methylfuran-2-carboxamide CAS No. 1207028-37-2

4-((2,6-dimethylmorpholino)sulfonyl)-N-(2-fluorophenyl)-5-methylfuran-2-carboxamide

Cat. No. B2555571
CAS RN: 1207028-37-2
M. Wt: 396.43
InChI Key: GYIBDUXFEYRBRR-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(2-fluorophenyl)-5-methylfuran-2-carboxamide is a useful research compound. Its molecular formula is C18H21FN2O5S and its molecular weight is 396.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Science

The synthesis and characterization of aromatic polyamides featuring ether and sulfone links demonstrate the incorporation of similar structural motifs for material engineering purposes. These polymers, designed with specific molecular architectures, exhibit desirable properties such as high solubility in polar solvents, notable glass transition temperatures, and excellent thermal stability. The inclusion of methyl and fluorophenyl groups influences these polymeric materials' thermal and physical properties, making them suitable for advanced applications in material science (Hsiao & Huang, 1997).

Pharmaceutical and Medical Research

In pharmaceutical and medical research, compounds structurally related to "4-((2,6-dimethylmorpholino)sulfonyl)-N-(2-fluorophenyl)-5-methylfuran-2-carboxamide" are explored for their therapeutic potential. For instance, sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline, a similar compound, exhibit significant antimicrobial activities. These studies underscore the compound's relevance in developing new antimicrobial agents with potential applications in treating various bacterial and fungal infections (Janakiramudu et al., 2017).

Advanced Functional Materials

The development of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes showcases the innovative use of activated fluorophenyl-amine reactions. This approach enables precise control over cation functionality, integrating guanidinium into stable phenyl rings without deleterious side reactions. Such advancements highlight the compound's application in creating high-performance materials for energy technologies (Kim et al., 2011).

Organic Synthesis and Chemistry

Compounds with structural similarities to "this compound" serve as key intermediates in organic synthesis, facilitating the creation of diverse chemical entities. These intermediates are instrumental in developing novel synthetic routes and methodologies, contributing to the broad field of organic chemistry and material science. Research in this area aims to expand the utility of such compounds in synthesizing complex molecules with potential applications ranging from medicinal chemistry to material engineering (Takashi et al., 1998).

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2-fluorophenyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O5S/c1-11-9-21(10-12(2)25-11)27(23,24)17-8-16(26-13(17)3)18(22)20-15-7-5-4-6-14(15)19/h4-8,11-12H,9-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIBDUXFEYRBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(OC(=C2)C(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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